molecular formula C13H11NO2 B8460125 2-(1-Methylbut-3-ynyl)isoindole-1,3-dione

2-(1-Methylbut-3-ynyl)isoindole-1,3-dione

Cat. No.: B8460125
M. Wt: 213.23 g/mol
InChI Key: ITWJDWMHWRPGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylbut-3-ynyl)isoindole-1,3-dione is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-pent-4-yn-2-ylisoindole-1,3-dione

InChI

InChI=1S/C13H11NO2/c1-3-6-9(2)14-12(15)10-7-4-5-8-11(10)13(14)16/h1,4-5,7-9H,6H2,2H3

InChI Key

ITWJDWMHWRPGRX-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

400 ml of dry tetrahydrofuran, 5.00 g of 4-pentin-2-ol, 9.65 g of phthalimide, and 17.13 g of triphenylphosphine were added to a nitrogen-substituted flask. Thereafter, 30 ml of diethyl azodicarboxylate (40% toluene solution) was slowly added dropwise to the obtained solution at a room temperature, and the obtained mixture was then stirred at a room temperature for 1 day. Thereafter, the reaction solution was concentrated, and 300 ml of water was then added to the residue, followed by extraction with 250 ml of ethyl acetate twice. The organic layer was washed with 200 ml of water and then with 200 ml of a saturated brine. The resultant was dried over magnesium sulfate. The magnesium sulfate was filtrated, and the organic layer was then concentrated. The residue was then purified by column chromatography (Wako Gel C-200; toluene), so as to obtain 2.20 g of a phthalimide compound.
Name
diethyl azodicarboxylate
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
9.65 g
Type
reactant
Reaction Step Two
Quantity
17.13 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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